molecular formula C15H16N6O B12499513 1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B12499513
M. Wt: 296.33 g/mol
InChI Key: YBTGPALCWSHAGS-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole core.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction where a suitable pyrrole derivative reacts with the triazole intermediate.

    Attachment of the Carbohydrazide Group: The final step involves the reaction of the triazole-pyrrole intermediate with a hydrazide derivative to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
  • 1-[(4-bromophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
  • 1-[(4-fluorophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide

Uniqueness

1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-5-pyrrol-1-yltriazole-4-carbohydrazide

InChI

InChI=1S/C15H16N6O/c1-11-4-6-12(7-5-11)10-21-15(20-8-2-3-9-20)13(18-19-21)14(22)17-16/h2-9H,10,16H2,1H3,(H,17,22)

InChI Key

YBTGPALCWSHAGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)N3C=CC=C3

Origin of Product

United States

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